REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:8]=2[C:9](Cl)=[O:10])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1.CCN(CC)CC>C(Cl)Cl>[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]1[CH2:31][CH2:30][N:29]([C:9]([C:8]2[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:7]=2[N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[O:10])[CH2:28][CH2:27]1
|
Name
|
|
Quantity
|
18.9 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
16.5 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
34 μL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the volatiles the residue
|
Type
|
CUSTOM
|
Details
|
subjected to preparative HPLC purification on reversed phase
|
Type
|
WASH
|
Details
|
eluting with an acetonitrile/water gradient
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after evaporation of the product fractions 23.2 mg (77%) of the title compound
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)N1CCN(CC1)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |